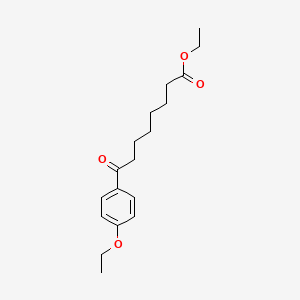

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate

Description

Significance in Contemporary Organic Synthesis and Chemical Sciences

In the realm of contemporary organic synthesis, Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate serves as a crucial intermediate. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of chemical transformations. The long aliphatic chain provides flexibility and can be tailored for specific applications, particularly in the synthesis of molecules with desired lipophilicity.

The aromatic ether component of the molecule is also of significant interest. The ethoxy group on the phenyl ring can influence the electronic properties of the aromatic system, which in turn can affect the reactivity of the adjacent ketone. This makes the compound a valuable substrate for studying structure-activity relationships in various chemical and biological systems.

The synthesis of this compound and its analogs is often achieved through multi-step processes. A common synthetic route involves the Friedel-Crafts acylation of ethoxybenzene with a suitable dicarboxylic acid derivative, followed by esterification. The versatility of this compound is further highlighted by its use as a precursor in the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, derivatives of similar keto-esters have been investigated for their potential biological activities.

Overview of Keto-ester Chemistry in Aromatic Ether Systems

The chemistry of keto-esters is a well-established and important area of organic chemistry. The presence of both a ketone and an ester functional group in close proximity leads to unique reactivity. The ketone can undergo nucleophilic addition reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups.

In the specific context of aromatic ether systems, the electronic nature of the substituted phenyl ring plays a significant role in the reactivity of the keto group. The ethoxy group in this compound is an electron-donating group, which can influence the electrophilicity of the carbonyl carbon.

The study of keto-esters within aromatic ether systems is crucial for the development of new synthetic methodologies. These compounds can serve as synthons for the construction of complex heterocyclic systems and other valuable organic molecules. The table below lists some related compounds and their applications, illustrating the broad utility of this class of molecules in chemical research.

| Compound Name | Application |

| Ethyl 8-(4-methylphenyl)-8-oxooctanoate | Intermediate in the synthesis of more complex organic molecules. |

| Ethyl 8-(4-methoxyphenyl)-6-oxooctanoate | Used in studies of related keto-ester compounds. |

| Ethyl 8-chloro-6-oxooctanoate | Intermediate in the synthesis of Lipoic Acid and its derivatives. chemicalbook.com |

| Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate | Precursor in drug development. |

The continued investigation of this compound and related compounds is expected to yield new insights into their chemical reactivity and open up new avenues for their application in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-21-16-13-11-15(12-14-16)17(19)9-7-5-6-8-10-18(20)22-4-2/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYMWRDETLOQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645783 | |

| Record name | Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-57-8 | |

| Record name | Ethyl 4-ethoxy-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 4 Ethoxyphenyl 8 Oxooctanoate and Its Structural Analogues

Established Synthetic Routes and Reaction Conditions

Traditional synthetic strategies for molecules like Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate rely on robust and well-documented reactions. The primary retrosynthetic approach involves two main pathways:

Friedel-Crafts Acylation: Acylating phenetole (B1680304) (ethoxybenzene) with a derivative of an eight-carbon dicarboxylic acid (suberic acid).

Aromatic Ether Formation: Creating the ethoxy group on a pre-existing 4-hydroxyphenyl ketone scaffold.

These pathways are composed of fundamental reactions detailed below.

Esterification Reactions for Keto-ester Moiety Formation

The final step in many synthetic sequences towards the target compound is the formation of the ethyl ester from its corresponding carboxylic acid, 8-(4-ethoxyphenyl)-8-oxooctanoic acid. The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) to drive the equilibrium towards the ester product. Common catalysts and conditions are summarized in the table below.

| Catalyst | Alcohol | Temperature | Typical Reaction Time | Notes |

| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux (~78 °C) | 4-12 hours | A common, inexpensive, and effective catalyst. |

| p-Toluenesulfonic Acid (TsOH) | Ethanol (excess) | Reflux (~78 °C) | 6-18 hours | A solid catalyst, often easier to handle than H₂SO₄. |

| Thionyl Chloride (SOCl₂) | Ethanol | 0 °C to RT | 2-6 hours | Forms an acyl chloride intermediate; reaction is irreversible. |

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. A subsequent nucleophilic attack by ethanol, followed by proton transfer and elimination of a water molecule, yields the final ethyl ester.

Aryl Ketone Synthesis Strategies and Precursors

The central C-C bond formation to create the aryl ketone structure is most classically achieved via the Friedel-Crafts acylation. wikipedia.orgbyjus.comsigmaaldrich.com This powerful electrophilic aromatic substitution reaction attaches an acyl group to an aromatic ring. byjus.com

For the synthesis of this compound, this involves the reaction of phenetole (ethoxybenzene) with an acylating agent derived from a C8 dicarboxylic acid, such as suberic acid. A plausible acylating agent is the mono-acyl chloride of mono-ethyl suberate (B1241622) (ethyl 8-chloro-8-oxooctanoate).

Reaction Scheme: Phenetole + Ethyl 8-chloro-8-oxooctanoate --(Lewis Acid)--> this compound

The reaction requires a strong Lewis acid catalyst, with aluminum trichloride (B1173362) (AlCl₃) being the most traditional and widely used. byjus.com The ethoxy group of phenetole is an ortho-, para-directing activator, leading to the desired para-substituted product as the major isomer due to reduced steric hindrance. A stoichiometric amount of the catalyst is often necessary because it complexes with the product ketone. wikipedia.org

| Lewis Acid Catalyst | Acylating Agent | Solvent | Temperature |

| Aluminum Chloride (AlCl₃) | Ethyl 8-chloro-8-oxooctanoate | Carbon Disulfide (CS₂), Dichloromethane (DCM) | 0 °C to RT |

| Iron(III) Chloride (FeCl₃) | Suberic Anhydride (B1165640) | Nitrobenzene | RT to 60 °C |

| Zinc Chloride (ZnCl₂) | Acyl Chloride | Dichloromethane (DCM) | RT to Reflux |

Coupling Reactions for Aromatic Ether Group Introduction

An alternative strategy involves forming the aromatic ether bond as a key step. This approach starts with a precursor containing a 4-hydroxyphenyl ketone moiety.

Williamson Ether Synthesis: This is the most fundamental method for forming ethers. masterorganicchemistry.comfrancis-press.comfrancis-press.com It involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.com In this context, the precursor, such as Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate, is first deprotonated with a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate. francis-press.com

| Base | Ethylating Agent | Solvent | Temperature |

| Sodium Hydride (NaH) | Ethyl Iodide (EtI) | DMF, THF | RT to 50 °C |

| Potassium Carbonate (K₂CO₃) | Diethyl Sulfate ((Et)₂SO₄) | Acetone, Acetonitrile (B52724) | Reflux |

| Sodium Hydroxide (NaOH) | Ethyl Bromide (EtBr) | Ethanol/Water | Reflux |

Ullmann Condensation: For less reactive systems or when milder conditions are desired, the Ullmann condensation offers an alternative. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide with an alcohol. wikipedia.org While traditionally requiring harsh conditions (high temperatures), modern modifications with specific ligands allow the reaction to proceed under more manageable temperatures. nih.gov The precursor would be Ethyl 8-(4-bromophenyl)-8-oxooctanoate reacting with ethanol in the presence of a copper catalyst and a base.

Novel and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally friendly methods. These approaches often rely on advanced catalytic systems and green chemistry principles to minimize waste and energy consumption. royalsocietypublishing.org

Catalytic Strategies (e.g., Organocatalysis, Transition Metal Catalysis)

Transition Metal Catalysis:

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a powerful alternative to the Ullmann condensation for forming aryl ethers. organic-chemistry.orgwikipedia.org It offers milder reaction conditions, broader substrate scope, and higher functional group tolerance. The reaction would couple a precursor like Ethyl 8-(4-bromophenyl)-8-oxooctanoate with ethanol, using a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., X-Phos), and a base. beilstein-journals.org

Acyl Suzuki-Miyaura Cross-Coupling: To form the aryl ketone, palladium-catalyzed coupling reactions can be employed. For example, the coupling of an acyl chloride (ethyl 8-chloro-8-oxooctanoate) with 4-ethoxyphenylboronic acid provides a highly selective method for C-C bond formation under relatively mild conditions. organic-chemistry.org

Organocatalysis: While direct synthesis of the entire target molecule via a single organocatalytic step is complex, organocatalysis can be applied to key transformations. For instance, the asymmetric α-functionalization of β-keto esters using cinchona alkaloid-derived catalysts can introduce chirality if desired in structural analogues. acs.orgacs.orgresearchgate.net These catalysts activate the keto-ester towards electrophilic attack under metal-free conditions. acs.org

Biocatalysis:

Lipase-Catalyzed Esterification: Lipases are enzymes that can catalyze esterification under exceptionally mild and environmentally benign conditions, often in aqueous or solvent-free systems. nih.govresearchgate.netresearchgate.netplos.org Using an immobilized lipase (B570770) like Candida antarctica Lipase B (CALB), 8-(4-ethoxyphenyl)-8-oxooctanoic acid can be esterified with ethanol with high chemoselectivity, avoiding harsh acids and high temperatures. google.com

Solvent-Free and Green Chemistry Protocols

Solvent-Free Reactions:

Friedel-Crafts Acylation: The traditional Friedel-Crafts acylation can be made greener by eliminating hazardous solvents. tandfonline.comresearchgate.net This can be achieved by using solid acid catalysts like zeolites (e.g., H-BEA) or clays (B1170129) (e.g., montmorillonite (B579905) K-10), which can be easily recovered and recycled. ijcps.org The reaction is often run under solvent-free conditions by heating a mixture of the reactants with the solid catalyst. researchgate.netijcps.org

Mechanochemistry: Ball-milling techniques allow reactions to occur in the solid state with minimal or no solvent, driven by mechanical energy. acs.org A mechanochemical Suzuki-Miyaura coupling of an acyl chloride and a boronic acid could provide a solvent-free route to the aryl ketone core. acs.org Similarly, three-component mechanochemical reactions have been developed for synthesizing complex ketones. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. tandfonline.comrsc.org

Microwave-Assisted Esterification: The Fischer esterification can be completed in minutes instead of hours under microwave irradiation, significantly reducing energy consumption. tandfonline.commdpi.comtandfonline.com

Microwave-Assisted Ether Synthesis: Williamson ether synthesis and palladium-catalyzed coupling reactions can also be efficiently performed in a microwave reactor, reducing reaction times and often improving yields. organic-chemistry.org

These green protocols offer significant advantages by reducing the use of volatile organic compounds, minimizing energy input, and simplifying product purification. labinsights.nlgoogle.com

Multi-component Reactions Leading to Analogues of the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate its structural analogues.

For instance, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for creating complex molecules from simple starting materials. researchgate.netbeilstein-journals.org A hypothetical Ugi four-component reaction could involve an isocyanide, a carboxylic acid (like a derivative of octanoic acid), an aldehyde, and an amine to produce peptidomimetic structures that are analogues of the target compound. Similarly, a Passerini reaction could combine a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield α-acyloxy carboxamides. researchgate.net The versatility of these reactions allows for the incorporation of a wide variety of building blocks, enabling the synthesis of a diverse range of structural analogues.

| Reaction Type | Reactants | Potential Analogue Structure |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde, Amine | Peptidomimetic structures with varied side chains |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-acyloxy carboxamides |

Precursor Compounds and Key Synthetic Building Blocks

The synthesis of this compound relies on the availability of specific precursor molecules that provide the core structural components of the final compound. These include the aliphatic ester chain and the functionalized aromatic moiety.

Role of Ethyl 8-Oxooctanoate as a Core Intermediate

A crucial precursor for the synthesis of the target molecule is a derivative of octanoic acid that allows for the introduction of the aromatic group. Ethyl 8-chloro-8-oxooctanoate and ethyl 8-bromooctanoate serve as key intermediates. nih.govgoogle.com These compounds possess an eight-carbon aliphatic chain with an ester group at one end and a reactive acyl halide or a halide at the other.

The synthesis of ethyl 8-bromooctanoate can be achieved through a multi-step process starting from 1,6-dibromohexane. This involves a substitution reaction with diethyl malonate, followed by ester hydrolysis, decarboxylation to yield 8-bromooctanoic acid, and subsequent esterification with ethanol. google.com This multi-step route is advantageous for industrial production due to the readily available starting materials and the relatively simple reaction conditions. google.com

Synthesis of Ethyl 8-bromooctanoate

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Substitution | 1,6-dibromohexane, diethyl malonate | 2-(6-bromohexyl) diethyl malonate |

| 2 | Hydrolysis & Decarboxylation | - | 8-bromooctanoic acid |

Functionalized Aromatic Precursors in Target Compound Synthesis

The "4-ethoxyphenyl" portion of the target molecule is introduced using a functionalized aromatic precursor. In a Friedel-Crafts acylation reaction, the aromatic precursor would be ethoxybenzene. This reaction would involve the acylation of ethoxybenzene with an appropriate derivative of the eight-carbon aliphatic chain, such as 8-chloro-8-oxooctanoic acid ethyl ester, in the presence of a Lewis acid catalyst like aluminum chloride. The ethoxy group on the benzene (B151609) ring is an ortho-, para-director, leading to the desired para-substituted product.

Alternatively, if a multi-step synthesis involving a nucleophilic substitution is employed, a Grignard reagent or an organocuprate derived from 4-ethoxybromobenzene could be used to displace a halide on the aliphatic chain, such as in ethyl 8-bromooctanoate. The choice of the aromatic precursor is critical as it determines the final substitution pattern on the phenyl ring of the target compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 8 4 Ethoxyphenyl 8 Oxooctanoate

Reactivity Profiles of the Keto-ester Functionality

The aliphatic chain of Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate contains two key reactive sites: the ketone carbonyl group and the carbons alpha to both the ketone and the ester. These sites are susceptible to a variety of nucleophilic and base-catalyzed reactions.

Reactions at the Carbonyl Center (e.g., Nucleophilic Additions)

The ketone carbonyl group at the C-8 position is an electrophilic center, readily undergoing nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. youtube.comncert.nic.in

Common nucleophilic addition reactions at the carbonyl center include:

Reduction to Alcohols: The ketone can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Grignard Reactions: Reaction with Grignard reagents (RMgX) leads to the formation of tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene.

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | Ethyl 8-hydroxy-8-(4-ethoxyphenyl)octanoate |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Ethyl 8-(4-ethoxyphenyl)-8-hydroxy-8-methyloctanoate |

| Cyanohydrin Formation | KCN, H₂SO₄ | Ethyl 8-cyano-8-(4-ethoxyphenyl)-8-hydroxyoctanoate |

| Wittig Reaction | Ph₃P=CH₂, THF | Ethyl 8-(4-ethoxyphenyl)-8-methylideneoctanoate |

Reactivity at the Alpha-Carbon and Enolization Processes (e.g., Knoevenagel Condensation)

The methylene (B1212753) group alpha to the ketone (C-7) and the methylene group alpha to the ester (C-2) are acidic due to the electron-withdrawing nature of the adjacent carbonyl groups. This acidity allows for deprotonation to form enolates, which are key intermediates in various carbon-carbon bond-forming reactions. The enolization process is a tautomeric equilibrium between the keto and enol forms. muni.czresearchgate.net

A prominent reaction involving the alpha-carbon is the Knoevenagel condensation . jove.comsigmaaldrich.comresearchgate.netyoutube.com This reaction involves the condensation of an active methylene compound (in this case, the keto-ester) with an aldehyde or ketone in the presence of a weak base. The mechanism proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated product.

For this compound, the C-7 methylene is more activated due to its position between two carbonyl-like groups (the ketone and the ester group further down the chain, although the effect is weaker).

| Reactant | Catalyst | Major Product of Knoevenagel Condensation |

|---|---|---|

| Benzaldehyde | Piperidine | Ethyl 8-(4-ethoxyphenyl)-7-benzylidene-8-oxooctanoate |

| Acetone | Pyrrolidine | Ethyl 8-(4-ethoxyphenyl)-7-isopropylidene-8-oxooctanoate |

Reactivity of the Aromatic Ether Moiety

The 4-ethoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic substitution and can also undergo oxidative and reductive transformations under specific conditions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The ethoxy group (-OEt) is an ortho, para-directing and activating substituent for electrophilic aromatic substitution (EAS). This is due to the lone pairs on the oxygen atom which can be delocalized into the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. However, the para position is already substituted, and the bulky acyl chain at the para position may sterically hinder the ortho positions. The acyl group is a deactivating, meta-directing group. Therefore, the regioselectivity of EAS reactions will be influenced by the interplay of these electronic and steric effects. The strong activating effect of the ethoxy group generally directs incoming electrophiles to the positions ortho to it (C-3 and C-5).

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 8-(3-nitro-4-ethoxyphenyl)-8-oxooctanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 8-(3-bromo-4-ethoxyphenyl)-8-oxooctanoate |

Oxidative and Reductive Transformations of the Aromatic Ring

The aromatic ring and the benzylic ketone can undergo various oxidative and reductive transformations.

Oxidative Transformations:

Baeyer-Villiger Oxidation: The aryl ketone can be converted to an ester through oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). pw.livewikipedia.orgyoutube.comlibretexts.orgtru.ca In this reaction, the aryl group has a higher migratory aptitude than the alkyl chain, leading to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. This would result in the formation of a phenyl ester.

Reductive Transformations:

Clemmensen and Wolff-Kishner Reductions: The aryl ketone can be completely reduced to a methylene group (-CH₂-) under harsh conditions. The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid, which are strongly acidic conditions. chem-station.comwikipedia.orgbyjus.comtandfonline.com The Wolff-Kishner reduction uses hydrazine (B178648) and a strong base at high temperatures, representing strongly basic conditions. masterorganicchemistry.comwikipedia.orgbyjus.comorganicchemistrytutor.comlibretexts.org These reactions would yield Ethyl 8-(4-ethoxyphenyl)octanoate.

Birch Reduction: This is a dissolving metal reduction using an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol. drpress.orgwikipedia.orgyoutube.comorganicchemistrytutor.comresearchgate.net It reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. The electron-donating ethoxy group directs the reduction to give a specific regioisomer.

| Transformation | Reagents | Major Product |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | 4-Ethoxyphenyl 7-(ethoxycarbonyl)heptanoate |

| Clemmensen Reduction | Zn(Hg), HCl | Ethyl 8-(4-ethoxyphenyl)octanoate |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ethyl 8-(4-ethoxyphenyl)octanoate |

| Birch Reduction | Na, NH₃ (l), EtOH | Ethyl 8-(4-ethoxycyclohexa-1,4-dien-1-yl)-8-oxooctanoate |

Advanced Mechanistic Studies of Transformations

The mechanisms of the reactions described above are well-established in organic chemistry.

Nucleophilic Addition to the Carbonyl: The mechanism involves the formation of a tetrahedral intermediate. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents.

Knoevenagel Condensation: The mechanism is initiated by the formation of a resonance-stabilized enolate. The rate-determining step is typically the nucleophilic attack of the enolate on the carbonyl component.

Electrophilic Aromatic Substitution: This proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The first step, the attack of the electrophile, is usually the rate-determining step.

Baeyer-Villiger Oxidation: The mechanism involves the initial formation of a Criegee intermediate from the peroxy acid and the ketone. wikipedia.orgtru.ca The subsequent concerted migration of a group (in this case, the more electron-rich 4-ethoxyphenyl group) is the key step. pw.liveyoutube.com

Clemmensen and Wolff-Kishner Reductions: The exact mechanism of the Clemmensen reduction is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc. chem-station.comwikipedia.org The Wolff-Kishner reduction proceeds through the formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to form a carbanion, which is then protonated. wikipedia.orgbyjus.comorganicchemistrytutor.com

Birch Reduction: The mechanism involves the stepwise addition of solvated electrons and protons to the aromatic ring, forming a radical anion and then a dianion intermediate. drpress.orgwikipedia.orgorganicchemistrytutor.com The regioselectivity is governed by the stability of these intermediates, which is influenced by the electronic properties of the substituents on the ring.

Further advanced mechanistic studies could involve computational modeling to determine the transition state energies for the various competing reaction pathways, providing a more quantitative understanding of the reactivity and selectivity of this compound.

Elucidation of Reaction Pathways and Intermediates

The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The key reaction pathway involves the generation of a highly reactive electrophile, an acylium ion, which then attacks the electron-rich aromatic ring of phenetole (B1680304).

The most common synthetic route employs a derivative of suberic acid, such as ethyl suberoyl chloride (ethyl 8-chloro-8-oxooctanoate), in the presence of a Lewis acid catalyst. The reaction can be dissected into the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophilic species in the reaction. sigmaaldrich.combyjus.comusask.ca

Electrophilic Attack and Formation of the Sigma Complex: The acylium ion is then attacked by the π-electrons of the phenetole ring. byjus.com The ethoxy group (-OEt) is an activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system. wisc.edu This increases the nucleophilicity of the ring, particularly at the positions ortho and para to the ethoxy group. Due to steric hindrance from the ethoxy group, the para-position is generally favored for substitution. The attack results in the formation of a carbocation intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily disrupted. byjus.com

Deprotonation and Re-aromatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the newly attached acyl group. wikipedia.orglibretexts.org This step restores the aromaticity of the ring and yields the final product, this compound. wikipedia.org

The primary intermediate in this reaction pathway is the acylium ion , which is stabilized by resonance. Another critical, albeit transient, intermediate is the sigma complex (arenium ion) . The stability of this intermediate is influenced by the electron-donating nature of the ethoxy group.

| Reaction Step | Key Species/Intermediates | Description |

| 1. Electrophile Generation | Ethyl suberoyl chloride, Lewis Acid (e.g., AlCl₃) | Formation of a complex between the acyl chloride and the Lewis acid. |

| Acylium Ion | Cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. | |

| 2. Electrophilic Attack | Phenetole, Acylium Ion | The π-system of the phenetole ring attacks the electrophilic carbon of the acylium ion. |

| Sigma Complex (Arenium Ion) | A carbocation intermediate is formed, temporarily disrupting the aromaticity of the ring. | |

| 3. Re-aromatization | Sigma Complex, AlCl₄⁻ | A proton is abstracted from the ring by a weak base. |

| This compound | The aromaticity is restored, yielding the final product. |

Investigation of Catalytic Cycles in Modified Syntheses

In the context of the Friedel-Crafts acylation for the synthesis of this compound, the catalytic cycle primarily revolves around the role of the Lewis acid.

The conventional catalytic cycle with a Lewis acid like AlCl₃ can be summarized as follows:

Catalyst Activation: The Lewis acid (AlCl₃) reacts with the acylating agent (ethyl suberoyl chloride) to form the electrophilic acylium ion and the [AlCl₄]⁻ complex. byjus.comwikipedia.org

Product Formation: The acylium ion reacts with phenetole to form the sigma complex, which is then deprotonated by [AlCl₄]⁻ to yield the ketone product and regenerate the Lewis acid catalyst (AlCl₃) along with HCl. byjus.comwikipedia.org

Catalyst Deactivation: A crucial aspect of Friedel-Crafts acylation is that the ketone product itself is a Lewis base and can coordinate with the Lewis acid catalyst. wikipedia.org This forms a stable complex, effectively sequestering the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is often required to drive the reaction to completion. wikipedia.orgorganic-chemistry.org The final step of the synthesis, therefore, involves an aqueous workup to hydrolyze this complex and isolate the desired ketone. wikipedia.org

While the traditional Lewis acid-mediated pathway is prevalent, research into greener and more efficient catalytic systems is ongoing for Friedel-Crafts type reactions. These include the use of solid acid catalysts like zeolites, which can offer advantages in terms of catalyst recovery and waste reduction. ksu.edu.sa Another approach involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the catalyst and the solvent, offering a more environmentally benign reaction medium. rsc.org However, specific applications of these advanced catalytic cycles to the synthesis of this compound are not extensively documented in the available literature.

| Catalyst System | Catalyst | Role and Mechanism | Advantages/Disadvantages |

| Traditional | AlCl₃, FeCl₃ | Acts as a Lewis acid to generate the acylium ion. | Advantages: High reactivity. Disadvantages: Stoichiometric amounts needed, corrosive, moisture-sensitive, generates significant waste. sigmaaldrich.com |

| Green Alternatives | Zeolites | Solid acid catalysts that can facilitate the acylation. | Advantages: Reusable, less corrosive, can enhance regioselectivity. ksu.edu.saDisadvantages: May require higher temperatures. |

| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Acts as both a catalyst and a solvent. | Advantages: Low toxicity, low cost, recyclable, can be used with microwave irradiation for faster reactions. rsc.orgDisadvantages: Less established for this specific synthesis. |

Stereochemical Outcomes and Diastereoselectivity in Synthetic Steps

In the synthesis of this compound from achiral starting materials like phenetole and ethyl suberoyl chloride, the reaction does not create any new chiral centers. The product itself is achiral. Therefore, considerations of stereochemical outcomes such as enantioselectivity or diastereoselectivity are not applicable to this specific synthetic transformation.

The regioselectivity of the reaction, however, is a critical factor. As mentioned previously, the ethoxy group of phenetole directs the incoming acyl group primarily to the para position. wisc.edu This is due to a combination of electronic and steric effects. While the ortho positions are also electronically activated, the steric bulk of the ethoxy group and the incoming acyl group disfavors substitution at these positions. alexandonian.com This results in a high yield of the desired para-substituted product, this compound, over the ortho isomer.

It is important to note that if either the aromatic substrate or the acylating agent possessed pre-existing chiral centers, the potential for diastereoselectivity would need to be considered. However, in the standard synthesis of the title compound, this is not the case. The planarity of the acylium ion and the aromatic ring intermediate does not lead to the formation of stereoisomers. alexandonian.com

Structural Analogues and Derivative Chemistry of Ethyl 8 4 Ethoxyphenyl 8 Oxooctanoate

Design Principles for Structural Modification

The design of new molecules based on the ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate template is guided by established medicinal chemistry principles. These strategies aim to modulate properties such as metabolic stability, receptor affinity, and pharmacokinetic profiles through targeted structural changes.

Introduction of Varied Substituents on the Aromatic Ring

Modification of the 4-ethoxyphenyl moiety is a primary strategy to alter the electronic and steric properties of the molecule. The introduction of different substituents on the aromatic ring can significantly influence its interaction with biological targets and its metabolic fate.

Common modifications include the introduction of:

Halogens (e.g., -F, -Cl, -Br): These substituents can alter the lipophilicity and metabolic stability of the compound. For instance, a fluorine atom can block sites of metabolism.

Alkoxy groups (e.g., -OCH3): Methoxy (B1213986) groups can impact hydrogen bonding capabilities and solubility.

Alkyl groups (e.g., -CH3): These groups can enhance lipophilicity and potentially improve binding to hydrophobic pockets of target proteins.

The rationale behind these substitutions often lies in the principles of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance a desired biological activity or to mitigate undesirable effects.

Alkyl Chain Elongation and Branched Modifications

Alterations to the octanoate (B1194180) chain that links the aromatic ketone and the ethyl ester offer another avenue for structural diversification. Modifications can include:

Introduction of Branching: Incorporating methyl or other small alkyl groups along the chain can introduce conformational constraints and influence the molecule's metabolic profile by sterically hindering enzymatic degradation.

Unsaturation: The introduction of double or triple bonds within the alkyl chain can create more rigid structures and introduce new potential points of interaction.

These modifications are designed to optimize the spatial orientation of the key functional groups and to improve the pharmacokinetic properties of the resulting analogues.

Heterocyclic Ring Incorporations into the Core Structure

Replacing the phenyl ring with various heterocyclic systems is a widely used strategy in medicinal chemistry to modulate a compound's properties. This approach can lead to significant changes in polarity, solubility, and the potential for hydrogen bonding.

Common heterocyclic bioisosteres for a phenyl ring include:

Thiophene: This five-membered sulfur-containing heterocycle can mimic the steric and electronic properties of a phenyl ring while offering different metabolic and interaction profiles.

Other heterocycles: A wide array of other nitrogen-, oxygen-, and sulfur-containing heterocyles can be incorporated to fine-tune the molecule's characteristics.

The incorporation of these rings can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and can introduce novel binding interactions with biological targets.

Synthetic Pathways to Key Derivatives and Analogues

The synthesis of structural analogues of this compound generally relies on well-established organic chemistry reactions. The following sections outline the preparation of key classes of derivatives.

Preparation of Halogenated and Methoxy-Substituted Analogues

The primary method for synthesizing analogues with substituents on the aromatic ring is through the Friedel-Crafts acylation . nih.govstudymind.co.ukmasterorganicchemistry.comscribd.comyoutube.comchemguide.co.uk This reaction involves the electrophilic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). studymind.co.ukmasterorganicchemistry.comscribd.comyoutube.comchemguide.co.uk

For the synthesis of halogenated and methoxy-substituted analogues, the general pathway would involve:

Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its mono-ethyl ester, which is then transformed into the corresponding acyl chloride (ethyl suberoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂).

Friedel-Crafts Acylation: The appropriately substituted benzene (B151609) derivative (e.g., chlorobenzene, fluorobenzene, or anisole) is then acylated with ethyl suberoyl chloride in the presence of AlCl₃. The reaction typically proceeds with the acyl group adding to the para position of the substituted benzene due to steric and electronic effects.

Table 1: Examples of Synthesized Aromatic Ring-Substituted Analogues

| Compound Name | Aromatic Precursor | Key Reagents |

|---|---|---|

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Chlorobenzene | Ethyl suberoyl chloride, AlCl₃ |

| Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | Fluorobenzene | Ethyl suberoyl chloride, AlCl₃ |

| Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | Anisole | Ethyl suberoyl chloride, AlCl₃ |

Derivatives with Modified Terminal Ester Groups

The terminal ethyl ester group of this compound can be modified through several standard chemical transformations to produce a variety of derivatives.

Transesterification: The ethyl ester can be converted to other alkyl esters (e.g., methyl, propyl, or butyl esters) by reacting the parent compound with the desired alcohol in the presence of an acid or base catalyst. This process allows for the fine-tuning of the molecule's lipophilicity and steric bulk at the ester terminus.

Amidation: Reaction of the ethyl ester with an amine (primary or secondary) can lead to the formation of the corresponding amide. This introduces a hydrogen bond donor and acceptor group, which can significantly alter the compound's solubility and biological interactions.

Hydrolysis and Re-esterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be re-esterified with a wide variety of alcohols using standard coupling agents (e.g., DCC, EDC) or by Fischer esterification to introduce more complex or functionalized ester groups.

Table 2: Examples of Terminal Ester Group Modifications

| Derivative Type | Key Transformation | Reagents |

|---|---|---|

| Mthis compound | Transesterification | Methanol, Acid/Base catalyst |

| N-propyl-8-(4-ethoxyphenyl)-8-oxooctanamide | Amidation | Propylamine |

| 8-(4-ethoxyphenyl)-8-oxooctanoic acid | Hydrolysis | NaOH or H₂SO₄ |

Impact of Structural Variations on Chemical Properties and Reactivity

The chemical properties and reactivity of this compound, a long-chain keto-ester, are significantly influenced by modifications to its molecular structure. Variations in the substituent on the aromatic ring, the position of this substituent, and alterations to the octanoate chain can lead to notable differences in physicochemical characteristics and chemical behavior. Understanding these structure-property relationships is crucial for the targeted design of molecules with specific functionalities.

The core structure of this compound features an aromatic ketone and an ethyl ester, both of which are reactive sites. The reactivity of the aromatic ring is primarily governed by the nature of the substituent at the para position, while the reactivity of the carbonyl groups can be influenced by electronic effects transmitted through the molecule.

Influence of Phenyl Ring Substituents

The nature of the substituent on the phenyl ring has a profound effect on the electron density of the aromatic system and the reactivity of the adjacent ketone.

Electron-Donating Groups: Substituents such as alkoxy (e.g., methoxy, ethoxy) and alkyl (e.g., methyl) groups are electron-donating. nih.govnih.gov The ethoxy group in the parent compound, and the methoxy and methyl groups in its analogues, increase the electron density of the benzene ring through a positive resonance effect (+R). nih.govchemicalbook.com This increased electron density activates the ring, making it more susceptible to electrophilic aromatic substitution reactions. nih.govchemicalbook.com The activation is most pronounced at the ortho and para positions relative to the substituent. nih.govchemicalbook.com For instance, a methoxy substituent is known to increase the rate of electrophilic substitution significantly compared to an unsubstituted benzene ring. bldpharm.com The electron-donating nature of these groups also influences the reactivity of the ketone's carbonyl group, potentially making it slightly less electrophilic.

Impact of Substituent Position

The position of the substituent on the phenyl ring also plays a role in the molecule's properties and reactivity. While the provided data primarily focuses on para-substituted analogues, positional isomers (ortho, meta) would exhibit different electronic and steric effects. For example, an ortho-substituent could sterically hinder reactions at the adjacent ketone carbonyl group.

Modifications to the Octanoate Chain

Ester Group: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid. It can also be converted to other esters through transesterification. The long alkyl chain generally does not significantly alter the fundamental reactivity of the ester group, which is a key site for nucleophilic acyl substitution.

Ketone Group: The ketone carbonyl group can be reduced to a secondary alcohol. The presence of the long alkyl chain in these keto-esters makes them substrates for reactions such as aerobic oxidative esterification via C-C bond cleavage, which can convert ketones into esters. chemicalbook.com

Chain Length and Halogenation: Analogues with shorter or longer alkyl chains would exhibit different physical properties, such as boiling point and solubility. The introduction of a halogen, as in Ethyl 8-chlorooctanoate, introduces a new reactive site for nucleophilic substitution at the terminal carbon of the chain. nih.gov

The following interactive data table summarizes the molecular formula and weight of this compound and several of its structural analogues, illustrating the impact of these structural variations.

Computational and Theoretical Chemistry Studies on Ethyl 8 4 Ethoxyphenyl 8 Oxooctanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico experiments are crucial for understanding the behavior of "Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate."

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents. nih.gov

Illustrative DFT Calculation Results for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

While DFT is highly accurate, it can be computationally expensive for large molecules or for exploring a vast conformational space. Semi-empirical methods (like AM1 or PM3) and molecular mechanics force fields (like MMFF94) offer a faster, albeit less precise, alternative for performing conformational analysis. These methods are particularly useful for identifying the low-energy conformers of the flexible octanoate (B1194180) chain in "this compound." By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them.

Comparison of Computational Methods for Conformational Analysis

| Method | Relative Speed | Accuracy | Application |

|---|---|---|---|

| Force Field (e.g., MMFF94) | Very Fast | Low | Initial screening of many conformers. |

| Semi-empirical (e.g., PM3) | Fast | Moderate | Refinement of conformers from force field search. |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment.

MD simulations can be employed to explore the conformational landscape of "this compound" in a more dynamic way than static conformational searches. By simulating the motion of the molecule over time (typically on the nanosecond to microsecond scale), one can observe the transitions between different conformations and identify the most populated conformational states. This is particularly relevant for understanding the flexibility of the alkyl chain and the rotational freedom around the various single bonds.

The properties of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules (e.g., water, ethanol) can provide a realistic model of these interactions. orientjchem.org Such simulations can reveal how the solvent affects the preferred conformation of "this compound." For instance, in a polar solvent, the molecule might adopt a more folded conformation to minimize the exposure of its nonpolar regions to the solvent. orientjchem.org

Furthermore, the electronic properties, such as the HOMO-LUMO gap, can also be altered by the solvent. Continuum solvent models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to approximate the effect of the solvent on the electronic structure without the computational cost of explicit solvent simulations. researchgate.net Generally, polar solvents tend to stabilize polar molecules, which can lead to changes in their electronic properties. orientjchem.org

Illustrative Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (D) |

|---|---|---|

| Vacuum | 1 | 3.8 |

| Chloroform | 4.8 | 4.5 |

| Ethanol (B145695) | 24.6 | 5.2 |

Theoretical Mechanistic Investigations of Reactions

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions involving "this compound." For example, the hydrolysis of the ester group or reactions at the ketone functionality can be studied. By calculating the structures and energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For instance, in a base-catalyzed hydrolysis of the ester, DFT calculations can be used to model the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The calculations would aim to locate the transition state for this step and determine the activation energy, which is related to the reaction rate. Such studies can help in understanding the factors that influence the reactivity of the molecule and in predicting the outcome of reactions. The presence of the ethoxyphenyl group might influence the reactivity of the ester through electronic effects, which can be quantified through these theoretical investigations.

Transition State Analysis and Energy Barrier Determination

Transition state analysis is a important computational tool to investigate the kinetics of chemical reactions. For a molecule like this compound, which possesses a keto-ester functionality, reactions such as enolization, aldol-type additions, or transesterification are of interest. rsc.orgbeilstein-journals.org Computational methods, particularly Density Functional Theory (DFT), are adept at locating the transition state structures and calculating the associated energy barriers for such transformations. orientjchem.orgresearchgate.net

In a hypothetical reaction involving the α-carbon to the keto group, computational analysis would involve mapping the potential energy surface to identify the saddle point corresponding to the transition state. The energy difference between the ground state of the reactant and this transition state would determine the activation energy, a key factor in reaction kinetics. orientjchem.org For instance, in the transesterification of β-keto esters, the formation of a six-membered transition state involving the coordination of a catalyst with the two carbonyl oxygen atoms has been proposed and can be modeled computationally. rsc.org Although this compound is a γ-keto ester, similar principles of catalyst-substrate interaction could be investigated to determine reaction pathways and energy barriers.

Table 1: Representative Theoretical Energy Barriers for Reactions of Keto-Esters (Data from analogous systems)

| Reaction Type | Model Compound | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Keto-Enol Tautomerization | 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | 30.61 (gas phase) |

Note: This table presents data from similar compounds to illustrate the type of information obtained from transition state analysis. The values are not specific to this compound.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the characterization of molecules. For this compound, DFT calculations can be employed to predict its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. scienceopen.comymerdigital.com Theoretical vibrational frequencies can be calculated and compared with experimental data to assign specific vibrational modes to the functional groups present, such as the C=O stretching of the ketone and ester, the C-O-C stretching of the ether, and the aromatic C-H vibrations. ymerdigital.com Similarly, theoretical calculations of 1H and 13C NMR chemical shifts can provide valuable insights into the electronic environment of the different nuclei in the molecule. researchgate.net

Reactivity descriptors, derived from conceptual DFT, offer a way to understand the chemical behavior of a molecule. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). acs.org The HOMO and LUMO energies indicate the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich 4-ethoxyphenyl ring, while the LUMO may be centered on the carbonyl groups, suggesting these as the primary sites for nucleophilic and electrophilic attack, respectively.

Table 2: Predicted Spectroscopic and Reactivity Parameters for a Model Aromatic Ester (Data from analogous systems)

| Parameter | Predicted Value |

|---|---|

| Key FT-IR Frequencies (cm-1) | C=O (ketone): ~1680-1700, C=O (ester): ~1730-1750, C-O-C (ether): ~1250 |

| Selected 1H NMR Chemical Shifts (ppm) | Aromatic protons: ~6.8-7.9, -OCH2CH3: ~4.1 (q), ~1.4 (t) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Note: The values in this table are representative and based on computational studies of similar aromatic esters and ketones. They serve to illustrate the expected parameters for this compound.

Charge Distribution and Bonding Analysis

The distribution of electron density within a molecule is fundamental to its physical properties and reactivity. Molecular Electrostatic Potential (MEP) maps are a common computational tool used to visualize charge distribution. ymerdigital.comyoutube.com For this compound, an MEP map would likely show regions of negative electrostatic potential (electron-rich) around the oxygen atoms of the carbonyl and ether groups, making them susceptible to electrophilic attack. youtube.com Conversely, regions of positive electrostatic potential (electron-poor) would be expected around the hydrogen atoms and the carbonyl carbons.

Table 3: Hypothetical Atomic Charges for this compound based on NBO Analysis of Analogous Structures

| Atom/Group | Expected Partial Charge (e) |

|---|---|

| Ketone Oxygen | ~ -0.5 to -0.6 |

| Ester Carbonyl Oxygen | ~ -0.6 to -0.7 |

| Ether Oxygen | ~ -0.5 to -0.6 |

| Ketone Carbonyl Carbon | ~ +0.5 to +0.6 |

| Ester Carbonyl Carbon | ~ +0.7 to +0.8 |

Note: This table presents hypothetical charge distributions based on general principles and computational studies of molecules containing similar functional groups.

Advanced Analytical Techniques for Characterization of Ethyl 8 4 Ethoxyphenyl 8 Oxooctanoate

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-ethoxyphenyl group would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the ethoxy group attached to the phenyl ring and the ethyl ester group would each present a quartet and a triplet. The long aliphatic chain would show a series of multiplets in the upfield region (δ 1.0-3.0 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the ketone and the ester would have characteristic chemical shifts in the downfield region (around δ 170-200 ppm). The aromatic carbons would also appear in the downfield region (δ 110-160 ppm). The carbons of the ethoxy groups and the aliphatic chain would be found in the upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the aliphatic chain and the aromatic ring, as well as between the methylene (B1212753) and methyl groups of the ethyl fragments. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.9 | Doublet |

| Aromatic (meta to C=O) | ~6.9 | Doublet |

| -O-CH₂- (on phenyl) | ~4.1 | Quartet |

| -CH₂- (ester) | ~4.1 | Quartet |

| -CH₂-C=O | ~2.9 | Triplet |

| Aliphatic chain -CH₂- | ~1.3-1.8 | Multiplets |

| -CH₃ (ester) | ~1.2 | Triplet |

| -CH₃ (on phenyl ether) | ~1.4 | Triplet |

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (ppm, predicted) |

| C=O (ketone) | ~198 |

| C=O (ester) | ~173 |

| Aromatic (C-O) | ~163 |

| Aromatic (C-C=O) | ~130 |

| Aromatic (CH, ortho to C=O) | ~130 |

| Aromatic (CH, meta to C=O) | ~114 |

| -O-CH₂- (on phenyl) | ~63 |

| -O-CH₂- (ester) | ~60 |

| Aliphatic chain carbons | ~24-38 |

| -CH₃ (ester) | ~14 |

| -CH₃ (on phenyl ether) | ~14 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in this compound. Strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester would be prominent. The aromatic ring would be identified by C=C stretching bands and C-H stretching and bending vibrations. The C-O stretching of the ether and ester groups would also be observable.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹, predicted) |

| C=O stretch (ketone) | ~1685 |

| C=O stretch (ester) | ~1735 |

| C-O stretch (ester and ether) | ~1250 and ~1040 |

| Aromatic C=C stretch | ~1600 and ~1500 |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring, a chromophore, would result in characteristic absorptions in the UV region, likely showing π → π* transitions.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula, C₁₈H₂₆O₄.

Fragmentation Pathway Analysis for Structural Elucidation

In a mass spectrometer, the molecule can be fragmented, and the pattern of these fragments provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage at the carbonyl groups and along the aliphatic chain. Alpha-cleavage next to the ketone would be a prominent pathway, leading to the formation of an acylium ion containing the 4-ethoxyphenyl group. Fragmentation of the ester group, such as the loss of the ethoxy radical or ethylene, is also expected. The McLafferty rearrangement is another possible fragmentation pathway for the aliphatic ketone portion of the molecule.

Predicted Key Mass Fragments:

| m/z (predicted) | Fragment Identity |

| 306.1831 | [M]⁺ (Molecular Ion) |

| 261 | [M - OCH₂CH₃]⁺ |

| 149 | [CH₃CH₂O-C₆H₄-C=O]⁺ |

| 121 | [HO-C₆H₄-C=O]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be obtained in a crystalline form, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the planarity of the aromatic ring and the conformation of the flexible octanoate (B1194180) chain. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. To date, no public crystal structure data is available for this specific compound.

Crystal Data and Space Group Determination

The determination of crystal data and space group through single-crystal X-ray diffraction is a definitive method for establishing the three-dimensional structure of a crystalline solid. This technique provides precise measurements of the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal lattice. For a compound like this compound, this analysis would reveal the exact conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

However, a thorough review of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Therefore, no specific data table for its crystallographic parameters can be provided at this time.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Following the determination of a crystal structure, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing. This analysis maps the close contacts between neighboring molecules, allowing for the identification and relative contribution of different interactions, such as hydrogen bonds (e.g., C-H···O) and van der Waals forces. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the types of interactions, with distinct patterns corresponding to H···H, O···H/H···O, and C···H/H···C contacts. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for their separation and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds and for their purification. A typical method involves a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution). pensoft.net The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A specific, validated HPLC method for the routine analysis or purification of this compound has not been published in the reviewed literature. The development of such a method would require optimization of parameters like the mobile phase composition, flow rate, and detector wavelength to achieve adequate separation from any potential starting materials, by-products, or degradation products.

| Parameter | Typical Conditions for Similar Compounds |

| Column | Reverse Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water or Buffer (Isocratic or Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (Wavelength determined by UV spectrum) |

| Column Temp | Ambient or controlled (e.g., 30 °C) |

This table represents typical starting conditions for method development for a compound of this type and is not based on experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to identify and quantify volatile and semi-volatile components in a sample. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. nih.gov This technique is particularly useful for detecting residual solvents or volatile impurities from the synthesis process. jmaterenvironsci.com

No specific GC-MS analysis protocol or report on volatile components in samples of this compound is available in the scientific literature. An analysis would typically involve dissolving the sample in a suitable solvent, injecting it into the GC-MS system, and comparing the resulting mass spectra of any detected peaks against spectral libraries for identification. researchgate.net

| Parameter | Typical Conditions for General Analysis |

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temp | ~250-300 °C |

| Oven Program | Temperature ramp (e.g., 80 °C to 300 °C) |

| Detector | Mass Spectrometer (e.g., Electron Ionization mode) |

This table represents typical conditions for a general GC-MS analysis and is not based on experimental data for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate as a Versatile Synthetic Intermediate

The structural features of this compound, including a long aliphatic chain, a reactive ketone group, and an ester, provide multiple sites for chemical modification. This versatility is highly advantageous in the field of organic synthesis.

This compound serves as a key building block in the synthesis of intricate organic molecules. The long octanoate (B1194180) chain can be modified to introduce various functional groups, while the keto and ester moieties can participate in a wide range of chemical transformations. These reactions allow for the construction of complex carbocyclic and heterocyclic systems, which are often the core structures of medicinally relevant compounds and other functional organic molecules.

The presence of the 4-ethoxyphenyl group is also significant, as it can be further functionalized through electrophilic aromatic substitution reactions, or it can influence the electronic properties and solubility of the final products. The ether linkage in the ethoxy group is generally stable, ensuring that this part of the molecule remains intact during various synthetic manipulations.

A summary of potential synthetic transformations involving this compound is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Products |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Substituted alkenes |

| Wittig Reaction | Phosphonium ylides | Alkenes with controlled stereochemistry |

| Reductive Amination | Amines, reducing agent (e.g., NaBH3CN) | Substituted amines |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohols |

| Claisen Condensation | Strong base (e.g., NaOEt) | β-keto esters |

In the realm of materials science, this compound can be employed as a monomer or a precursor to monomers for the synthesis of novel polymers. The long aliphatic chain can impart flexibility to the polymer backbone, while the aromatic ring can contribute to thermal stability and specific electronic or optical properties.

For instance, derivatives of this compound could be used in the synthesis of liquid crystals. The rigid aromatic core provided by the 4-ethoxyphenyl group, combined with the flexible aliphatic chain, is a common structural motif in liquid crystalline materials. By modifying the ester group or introducing other functionalities, it is possible to design molecules that exhibit specific mesophases.

Furthermore, the keto group can be a site for cross-linking reactions, leading to the formation of thermosetting polymers or hydrogels with tailored properties. The ability to precisely control the structure of the monomer allows for the fine-tuning of the macroscopic properties of the resulting materials, such as their mechanical strength, thermal behavior, and responsiveness to external stimuli.

Contribution to Novel Synthetic Methodologies and Reagent Development

The unique reactivity of this compound also makes it a valuable substrate for the development of new synthetic methods and catalytic systems.

The aromatic ring of this compound can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The ethoxy group can influence the reactivity of the aromatic ring in these transformations.

The keto and ester functionalities also provide handles for a variety of other transformations. For example, the development of new methods for the selective reduction or oxidation of these groups in the presence of each other is an active area of research.

The transformation of the keto-ester moiety in this compound is a key area for the development of new catalytic systems. Asymmetric catalysis, in particular, is of great interest for the synthesis of chiral molecules with specific biological activities.

For example, the development of new catalysts for the asymmetric reduction of the ketone would provide access to chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. Similarly, the design of catalysts for the enantioselective alkylation or arylation of the α-carbon to the ester would open up new avenues for the synthesis of complex chiral molecules.

The table below summarizes some of the catalytic transformations that could be developed using this compound as a model substrate:

| Catalytic Transformation | Catalyst Type | Potential Chiral Products |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh) | Enantiomerically enriched alcohols |

| Asymmetric Transfer Hydrogenation | Chiral metal complexes with a hydrogen donor | Enantiomerically enriched alcohols |

| Enantioselective Aldol Reaction | Chiral Lewis or Brønsted acids/bases | Chiral β-hydroxy keto-esters |

| Enantioselective Michael Addition | Chiral organocatalysts or metal complexes | Chiral γ-keto-esters |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, and how do coupling agents influence yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, using N,N-diisopropylcarbodiimide (DIC) or HATU as coupling agents in dichloromethane (DCM) or dimethylformamide (DMF) solvents. Evidence from analogous syntheses shows that HATU in DMF with DIPEA (3 eq.) achieves higher yields (65–73%) compared to DIC, likely due to improved activation of carboxylic acid intermediates . Post-reaction purification via silica gel chromatography (e.g., 40–60% EtOAc/hexane gradient) is critical to isolate the product .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR for functional group analysis (e.g., ester carbonyl at δ ~173 ppm, ethoxy protons at δ ~1.3–4.3 ppm) and HRMS for molecular formula confirmation (e.g., calculated [M+H]+ = 405.2748). For purity, use HPLC with reversed-phase C18 columns and UV detection (λ = 254 nm), aiming for >99% purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow NIOSH guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact due to potential irritant properties (analogous to brominated derivatives in ). Waste must be segregated into halogenated solvent containers and processed by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Temperature : Higher temperatures (e.g., 90°C for fluorination steps) may improve kinetics but risk decomposition.

- Solvent : Polar aprotic solvents like DMF enhance reagent solubility but may require post-reaction acid washes to remove urea byproducts .

- Catalyst loading : Titrate coupling agents (e.g., 1.2–1.5 eq. HATU) to balance cost and efficiency. Monitor via TLC (Rf ~0.4 in EtOAc/hexane) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 9.71 ppm for amide protons vs. δ 10.06 ppm in morpholino derivatives) may arise from solvent polarity (DMSO-d6 vs. CDCl3) or hydrogen bonding. Validate via:

- 2D NMR (COSY, HSQC) to assign coupling networks.

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .

Q. How can this compound be radiolabeled for pharmacokinetic studies?

- Methodological Answer : Adapt ¹⁸F-radiolabeling protocols from analogous compounds:

Substitute a tosyl leaving group with [¹⁸F]-NBu4F in acetonitrile at 90°C.

Purify intermediates via HPLC (C18 column, acetonitrile/water gradient).

Achieve specific activity >2 GBq/μmol with decay-corrected yields of ~19% .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC50/EC50 curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report uncertainties via 95% confidence intervals and validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How should researchers address low radiochemical yields in ¹⁸F-labeled derivatives of this compound?

- Methodological Answer : Troubleshoot via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products